molecular formula C20H18BrNO2S B2784231 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide CAS No. 1798459-14-9

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide

Cat. No.: B2784231
CAS No.: 1798459-14-9
M. Wt: 416.33
InChI Key: IRGJMMHSNVILPK-UHFFFAOYSA-N
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Description

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide: is a complex organic compound that features a biphenyl group, a hydroxypropyl chain, and a bromothiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a bromobenzene and a phenylboronic acid, using a palladium catalyst under basic conditions.

    Hydroxypropylation: The biphenyl intermediate is then reacted with an epoxide, such as propylene oxide, in the presence of a base like sodium hydroxide to introduce the hydroxypropyl group.

    Bromothiophene Carboxamide Formation: The final step involves the reaction of the hydroxypropyl-biphenyl intermediate with 4-bromothiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the thiophene ring can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide may exhibit biological activity, potentially serving as a lead compound for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

In the materials science industry, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers, due to its conjugated system and potential for electronic interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The biphenyl and thiophene moieties could facilitate binding to hydrophobic pockets in proteins, while the hydroxypropyl and carboxamide groups could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide
  • N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-chlorothiophene-2-carboxamide
  • N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-sulfonamide

Uniqueness

Compared to similar compounds, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide stands out due to the specific combination of functional groups that confer unique chemical and physical properties. The presence of the bromine atom on the thiophene ring, combined with the hydroxypropyl chain, allows for specific interactions and reactivity that may not be observed in its analogs.

This detailed overview should provide a comprehensive understanding of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-bromo-N-[2-hydroxy-2-(4-phenylphenyl)propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2S/c1-20(24,13-22-19(23)18-11-17(21)12-25-18)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12,24H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGJMMHSNVILPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CS1)Br)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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